
Methyl 3-(3-hydroxycyclohexyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-hydroxycyclohexyl)propanoate is an ester compound with the molecular formula C10H18O3 and a molecular weight of 186.2 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(3-hydroxycyclohexyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxycyclohexylpropanoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .
化学反应分析
Types of Reactions
Methyl 3-(3-hydroxycyclohexyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to a ketone.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the hydroxyl group.
Major Products
Hydrolysis: 3-hydroxycyclohexylpropanoic acid and methanol.
Reduction: 3-(3-hydroxycyclohexyl)propanol.
Oxidation: 3-(3-oxocyclohexyl)propanoate.
科学研究应用
Methyl 3-(3-hydroxycyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of methyl 3-(3-hydroxycyclohexyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group in the cyclohexyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the cyclohexyl ring.
Methyl butyrate: Another ester with a different alkyl chain but similar ester functionality.
Ethyl propanoate: An ester with a different alkyl group but similar chemical properties.
Uniqueness
Methyl 3-(3-hydroxycyclohexyl)propanoate is unique due to the presence of the hydroxyl group on the cyclohexyl ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in various research applications.
属性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
methyl 3-(3-hydroxycyclohexyl)propanoate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8-9,11H,2-7H2,1H3 |
InChI 键 |
ALNISZMNKBCWPQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1CCCC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


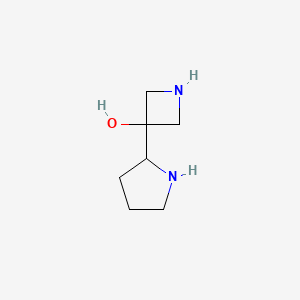
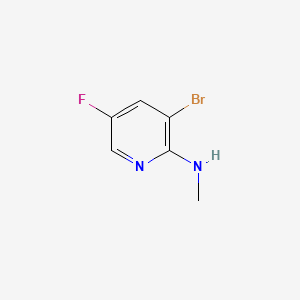


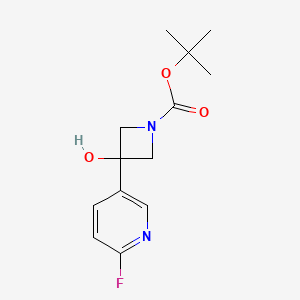
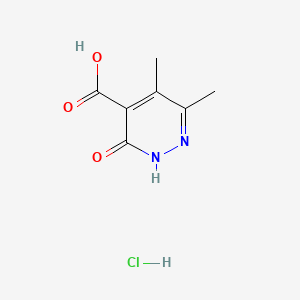


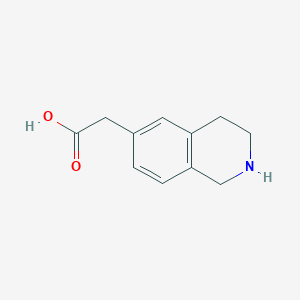
![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
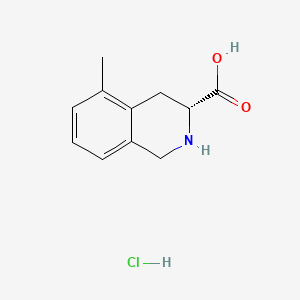
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)
